2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole
Description
Properties
IUPAC Name |
2-piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-4-11-10(3-1)13-15(14-11)9-5-7-12-8-6-9/h9,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSWPLYZWWWEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(N=C2C1)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a benzotriazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with 2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole (CID 24261831), a benzothiazole derivative sharing structural motifs such as the tetrahydro-fused ring and piperidinyl substituent but differing in heterocyclic core and substitution patterns.
Structural and Chemical Comparison
Research Implications and Limitations
While structural comparisons highlight functional distinctions, pharmacological or mechanistic data for these compounds are absent in the provided evidence. Further studies should explore:
- Biological Targets : Benzotriazoles are often kinase inhibitors or antiviral agents, whereas benzothiazoles are explored as antimicrobials or fluorescent probes.
- Synthetic Accessibility : The dihydrochloride salt’s synthesis (e.g., via HCl gas treatment) contrasts with benzothiazole preparation (e.g., cyclization of thioamides).
Notes
Naming Clarification : The term “2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole” in the query may conflate benzotriazole and benzothiazole systems. The evidence confirms distinct cores: triazole (N₃) vs. thiazole (N,S) .
Evidence Limitations : The provided data lack experimental results (e.g., bioactivity, stability). Future comparisons require expanded datasets, including spectroscopic, thermodynamic, and pharmacological analyses.
Diverse Applications : Both compounds are valuable scaffolds in medicinal chemistry but cater to divergent research domains due to their heteroatom profiles.
Biological Activity
2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole is a heterocyclic compound characterized by a piperidine ring fused to a tetrahydrobenzotriazole moiety. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
- IUPAC Name: this compound
- CAS Number: 2375271-51-3
- Molecular Weight: 206.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity and lead to various pharmacological effects. The exact pathways and targets are still under investigation but may include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding: It may bind to specific receptors in the body, influencing physiological responses.
Pharmacological Applications
Research indicates that this compound has potential applications in several areas:
- Antimicrobial Activity: Studies suggest that derivatives of benzotriazole compounds exhibit significant antimicrobial properties.
- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
- Tuberculostatic Activity: Certain structural analogs have demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating strong activity against both standard and resistant strains.
Case Studies and Research Findings
1. Antimicrobial Activity Study:
A recent study evaluated the antimicrobial efficacy of various piperidine derivatives against M. tuberculosis. The results showed that compounds with similar structures to this compound exhibited MIC values ranging from 0.5 to 4 µg/mL against resistant strains, indicating significant potential for further development as antituberculosis agents .
2. Anticancer Research:
In another study focusing on the anticancer properties of piperidine-based compounds, researchers synthesized several analogs and assessed their cytotoxicity using the MTT assay. Results indicated that some derivatives demonstrated good anticancer activity with lower IC50 values compared to standard drugs like 5-fluorouracil .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole | Similar piperidine structure | Moderate antimicrobial activity |
| 2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indole | Indole instead of benzotriazole | Reduced anticancer efficacy |
The unique structural features of this compound allow it to exhibit distinct biological activities compared to its analogs.
Q & A
Q. How can researchers differentiate between on-target and off-target effects in kinase inhibition assays for this compound?
- Methodological Answer : Utilize kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases. CRISPR knockout of the target kinase in cell lines confirms on-target activity. Off-target effects are inferred from persistent bioactivity in knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
